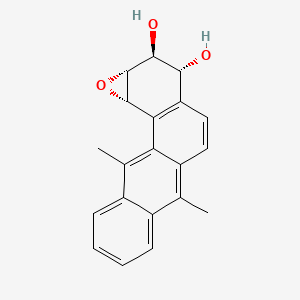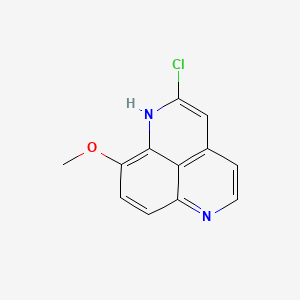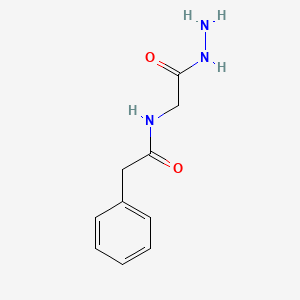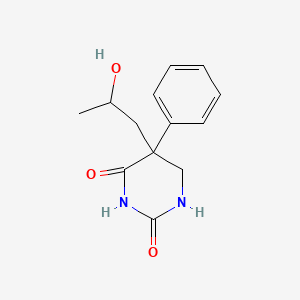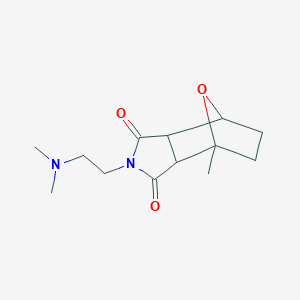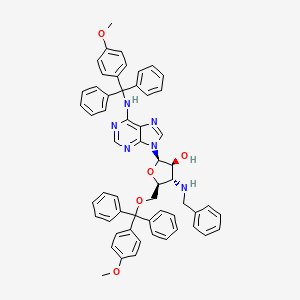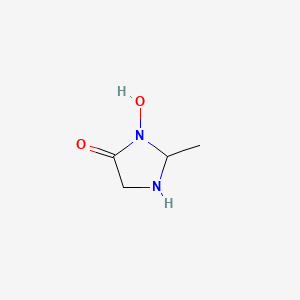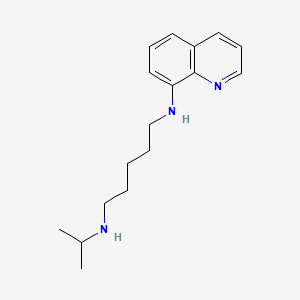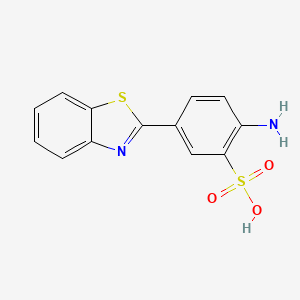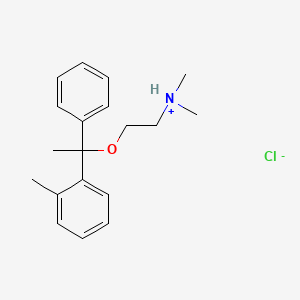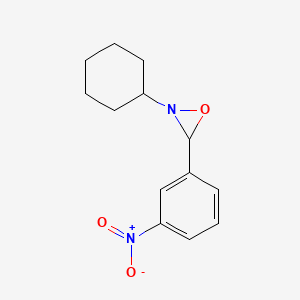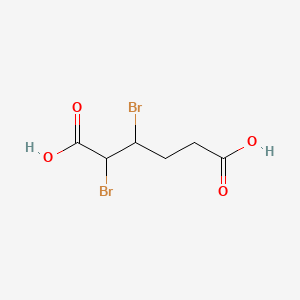
alpha,beta-Dibromoadipic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,beta-Dibromoadipic acid is an organic compound with the molecular formula C6H8Br2O4. It is a dibromo derivative of adipic acid, which is a dicarboxylic acid commonly used in the production of nylon. The presence of bromine atoms in the alpha and beta positions makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Alpha,beta-Dibromoadipic acid can be synthesized through the bromination of adipic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar halogenating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the continuous addition of bromine to a solution of adipic acid under controlled conditions, followed by purification steps to isolate the desired product.
化学反応の分析
Alpha,beta-Dibromoadipic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alpha,beta-dihydroxyadipic acid or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form higher oxidation state compounds.
Common reagents used in these reactions include bromine, phosphorus tribromide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Alpha,beta-Dibromoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various brominated compounds.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of brominated drugs with specific biological activities.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of alpha,beta-Dibromoadipic acid involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
類似化合物との比較
Alpha,beta-Dibromoadipic acid can be compared with other similar compounds, such as:
Alpha,beta-Dibromohydrocinnamic acid: Another dibromo compound with similar reactivity but different structural properties.
Alpha,beta-Unsaturated Carbonyl Compounds: These compounds also contain electrophilic centers and undergo similar types of reactions.
Adipic Acid: The parent compound of this compound, which lacks the bromine atoms and has different reactivity.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
63905-30-6 |
|---|---|
分子式 |
C6H8Br2O4 |
分子量 |
303.93 g/mol |
IUPAC名 |
2,3-dibromohexanedioic acid |
InChI |
InChI=1S/C6H8Br2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h3,5H,1-2H2,(H,9,10)(H,11,12) |
InChIキー |
NCYXNUHATKQYGV-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(C(C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
